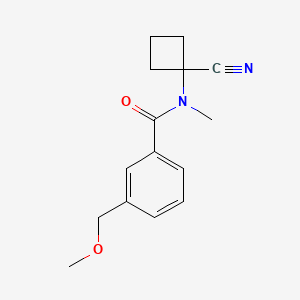
N-(1-cyanocyclobutyl)-3-(methoxymethyl)-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclobutyl)-3-(methoxymethyl)-N-methylbenzamide, commonly known as CM156, is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic benefits. CM156 belongs to the class of benzamide derivatives and has been shown to exhibit promising anti-cancer activity.
Mécanisme D'action
The mechanism of action of CM156 involves the inhibition of complex III of the mitochondrial electron transport chain. This leads to the production of reactive oxygen species, which activate the mitochondrial permeability transition pore, resulting in the release of cytochrome c and subsequent apoptosis of cancer cells. CM156 has also been shown to activate AMP-activated protein kinase, which plays a role in regulating energy metabolism and glucose uptake.
Biochemical and Physiological Effects
CM156 has been shown to have several biochemical and physiological effects. It activates AMP-activated protein kinase, which regulates energy metabolism and glucose uptake. CM156 also inhibits complex III of the mitochondrial electron transport chain, leading to the production of reactive oxygen species and subsequent apoptosis of cancer cells. In addition, CM156 has been shown to reduce inflammation and oxidative stress, which are associated with various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CM156 in lab experiments is its high potency and specificity for inhibiting complex III of the mitochondrial electron transport chain. This makes it a valuable tool for studying the role of mitochondrial dysfunction in cancer and other diseases. However, one limitation of using CM156 is its potential toxicity, which requires careful dosing and monitoring in animal and cell culture experiments.
Orientations Futures
There are several future directions for research on CM156. One area of interest is its potential to treat metabolic disorders, such as obesity and diabetes. CM156 has been shown to activate AMP-activated protein kinase, which plays a role in regulating energy metabolism and glucose uptake. Another area of interest is its potential as a combination therapy with other anti-cancer drugs. CM156 has been shown to enhance the anti-cancer activity of other drugs, such as cisplatin and doxorubicin. Finally, further studies are needed to evaluate the safety and efficacy of CM156 in animal and clinical trials.
Conclusion
In conclusion, CM156 is a novel small molecule inhibitor that has shown promising anti-cancer activity through its inhibition of complex III of the mitochondrial electron transport chain. It has also been studied for its potential to treat metabolic disorders and enhance the anti-cancer activity of other drugs. While there are limitations to its use in lab experiments, CM156 remains a valuable tool for studying mitochondrial dysfunction and developing new therapies for cancer and other diseases.
Méthodes De Synthèse
The synthesis of CM156 involves a multi-step process that starts with the reaction of 4-cyanocyclobutanone with methylamine to produce N-methyl-4-cyanocyclobutanecarboxamide. This intermediate is then reacted with 3-(chloromethyl)benzonitrile to yield the desired product, CM156. The synthesis method has been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
CM156 has been extensively studied for its anti-cancer activity. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. CM156 works by targeting the mitochondrial electron transport chain, leading to the production of reactive oxygen species and subsequent apoptosis of cancer cells. In addition to its anti-cancer activity, CM156 has also been studied for its potential to treat metabolic disorders, such as obesity and diabetes.
Propriétés
IUPAC Name |
N-(1-cyanocyclobutyl)-3-(methoxymethyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-17(15(11-16)7-4-8-15)14(18)13-6-3-5-12(9-13)10-19-2/h3,5-6,9H,4,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVVIUDXDYWZRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=CC(=C1)COC)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

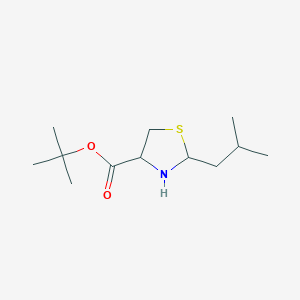
![1-{[1-(4-bromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B2439354.png)
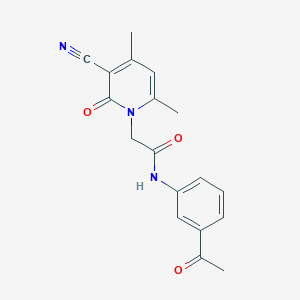
![N-(5-chloro-2-methylphenyl)-2-{[7-hydroxy-6-(4-methoxybenzyl)[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B2439356.png)
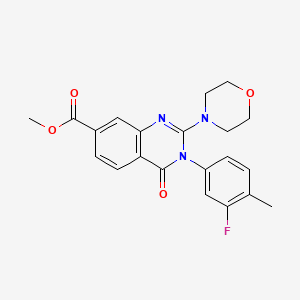

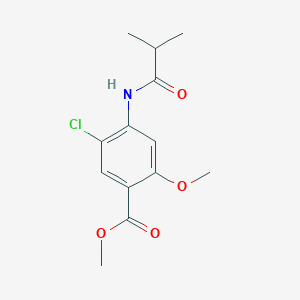
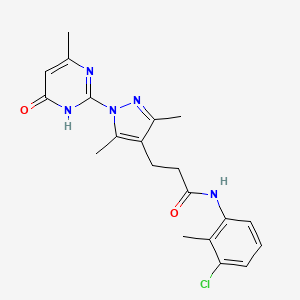
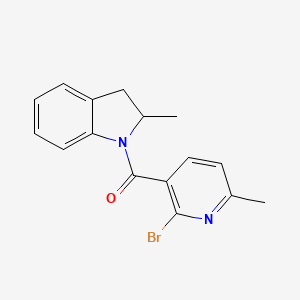

![N,N-diethyl-2-[4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepan-1-yl]acetamide](/img/structure/B2439368.png)
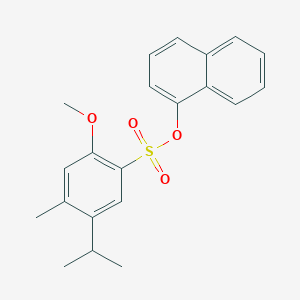
![2-((7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(o-tolyl)butanamide](/img/structure/B2439374.png)
